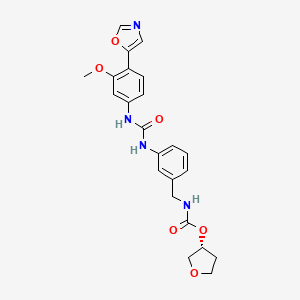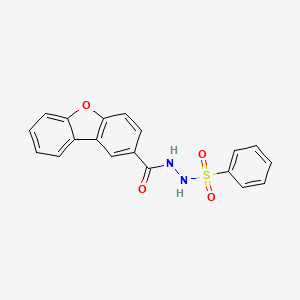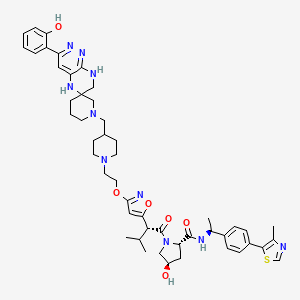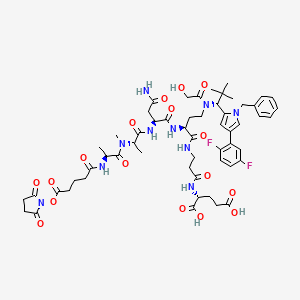
Disulfo-ICG carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfo-ICG carboxylic acid is a derivative of Indocyanine Green, a near-infrared fluorescent dye. This compound is known for its excellent optical properties and biocompatibility, making it widely used in biomedical research, particularly in fluorescence imaging, flow cytometry, and immunohistochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Disulfo-ICG carboxylic acid is synthesized by introducing sulfonic acid and carboxylic acid groups into the Indocyanine Green molecule. The synthesis involves several steps, including the sulfonation of Indocyanine Green and subsequent carboxylation. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the proper introduction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and purity. The compound is usually produced in solid or powder form and requires careful handling and storage to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Disulfo-ICG carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The sulfonic and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Disulfo-ICG carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in cell labeling and tracking due to its excellent fluorescence properties.
Medicine: Utilized in fluorescence imaging for diagnostic purposes, including tumor detection and vascular imaging.
Industry: Applied in the development of new materials and technologies, particularly in the field of nanotechnology .
Wirkmechanismus
The mechanism of action of Disulfo-ICG carboxylic acid is primarily based on its unique chemical structure. The presence of sulfonic and carboxylic acid groups allows the compound to form stable hydrated ions, enabling uniform dispersion in aqueous environments. This property is crucial for its use in fluorescence imaging, where it binds to specific biomolecules and emits fluorescent signals, allowing researchers to visualize biological processes in real-time .
Vergleich Mit ähnlichen Verbindungen
Disulfo-ICG carboxylic acid is unique due to its combination of sulfonic and carboxylic acid groups, which provide excellent water solubility and stability. Similar compounds include:
ICG carboxylic acid: Lacks the sulfonic acid groups, resulting in different solubility and stability properties.
Disulfo-ICG-DBCO: Contains additional functional groups for specific applications in bioconjugation.
ICG-COOH: Another derivative with distinct properties and applications .
These comparisons highlight the versatility and unique properties of this compound, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C45H48N2Na2O11S3 |
|---|---|
Molekulargewicht |
935.0 g/mol |
IUPAC-Name |
disodium;(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C45H50N2O11S3.2Na/c1-44(2)39(46(26-12-8-11-17-41(48)49)37-24-18-31-29-33(60(53,54)55)20-22-35(31)42(37)44)15-9-6-5-7-10-16-40-45(3,4)43-36-23-21-34(61(56,57)58)30-32(36)19-25-38(43)47(40)27-13-14-28-59(50,51)52;;/h5-7,9-10,15-16,18-25,29-30H,8,11-14,17,26-28H2,1-4H3,(H3-,48,49,50,51,52,53,54,55,56,57,58);;/q;2*+1/p-2 |
InChI-Schlüssel |
XLTAEZQCEVNUHH-UHFFFAOYSA-L |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




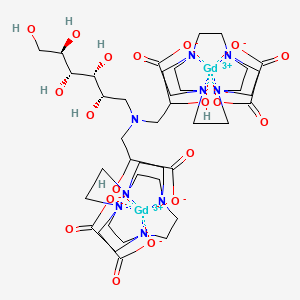

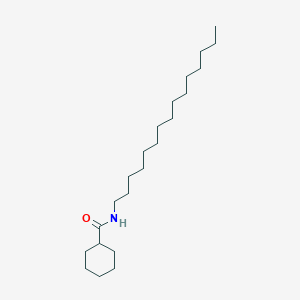
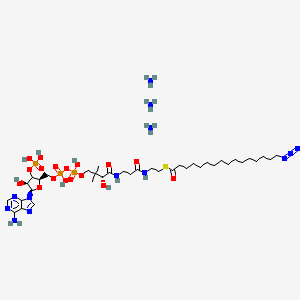

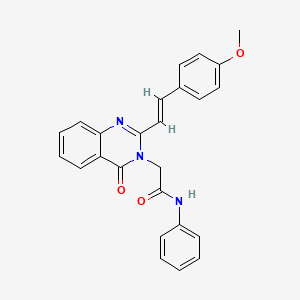

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
